![molecular formula C20H22ClN3O3 B2464224 1-(5-Chloro-2-methoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1203032-80-7](/img/structure/B2464224.png)
1-(5-Chloro-2-methoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea
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Description
1-(5-Chloro-2-methoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea, also known as CTU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been found to exhibit a wide range of biological activities.
Scientific Research Applications
Synthesis and Biological Evaluation
Novel urea derivatives have been synthesized and evaluated for their biological activity, showing promise in antiproliferative screening against various cancer cell lines. For instance, certain derivatives demonstrated moderate to strong antiproliferative effects, particularly against breast carcinoma MCF-7 cell lines. These compounds also exhibited high antioxidant activity and some antimicrobial activity, indicating their potential as leads in developing new therapeutics for cancer and other diseases Perković et al., 2016.
Novel Methodologies in Synthesis
Research has also explored new synthetic methodologies for constructing chemical skeletons relevant to isoquinoline alkaloids. This includes the development of green chemistry approaches for synthesizing thiazolidinone derivatives, showcasing an evolution in synthetic strategies that are more environmentally friendly and potentially applicable to a wide range of compounds, including those related to "1-(5-Chloro-2-methoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea" Rana et al., 2008.
Pharmacological Evaluation
Other studies have focused on the pharmacological evaluation of tetrahydroisoquinoline derivatives, investigating their potential inhibitory effects on dopamine uptake and dopaminomimetic properties. Such research underscores the therapeutic possibilities of urea derivatives in treating neurological conditions, highlighting the importance of structural elements like ureido and carbamoyl groups attached to the isoquinoline skeleton for achieving desired biological effects Zára-Kaczián et al., 1986.
Metal-Controlled Assembly and Selectivity
Additionally, urea-based compounds have been studied for their ability to form complexes with metals, acting as anion receptors in aprotic media. This unique application demonstrates the versatility of urea derivatives in creating solution-stable complexes that can selectively interact with different anions, offering insights into their potential use in chemical sensing and separation processes Amendola et al., 2006.
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-3-19(25)24-10-4-5-13-11-15(7-8-17(13)24)22-20(26)23-16-12-14(21)6-9-18(16)27-2/h6-9,11-12H,3-5,10H2,1-2H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWVLCHXTSEHRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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